Lactone Cyclization Enhances 5-Lipoxygenase Inhibitory Potency by Several-Fold vs. Linear 5-HETE
The δ-lactone form of 5(S)-HETE demonstrates several-fold greater potency as a 5-lipoxygenase (5-LO) inhibitor compared to the linear (±)-5-HETE free acid. In RBL-1 (rat basophilic leukemia) cell-based assays, (±)-5-HETE lactone inhibits 5-LO activity with an IC₅₀ of 27 µM, whereas the linear form is less potent [1]. The cyclization effectively 'locks' the molecule into a conformation that enhances enzyme binding interactions, providing a measurable potency advantage for inhibition studies.
| Evidence Dimension | 5-Lipoxygenase inhibitory potency |
|---|---|
| Target Compound Data | 5(S)-HETE lactone IC₅₀ = 27 µM |
| Comparator Or Baseline | Linear (±)-5-HETE (several-fold less potent) |
| Quantified Difference | Several-fold greater potency |
| Conditions | Rat basophilic leukemia (RBL-1) cell 5-lipoxygenase inhibition assay |
Why This Matters
This potency advantage enables lower working concentrations, reducing solvent effects and potential off-target interactions in cell-based and enzyme assays.
- [1] Bertin Bioreagent. (±)5-HETE lactone (CAT N°: 34215) Product Overview. View Source
